![molecular formula C11H15Cl2NO B1397532 3-[(3-Chlorophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219949-32-2](/img/structure/B1397532.png)
3-[(3-Chlorophenoxy)methyl]pyrrolidine hydrochloride
Descripción general
Descripción
3-[(3-Chlorophenoxy)methyl]pyrrolidine hydrochloride is a chemical compound with the linear formula C11H14O1N1Cl1 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 3-[(3-Chlorophenoxy)methyl]pyrrolidine hydrochloride can be represented by the SMILES stringClC1=CC=CC(OCC2CNCC2)=C1 . The InChI code for this compound is 1S/C11H14ClNO/c12-10-2-1-3-11(6-10)14-8-9-4-5-13-7-9/h1-3,6,9,13H,4-5,7-8H2 . Physical And Chemical Properties Analysis
3-[(3-Chlorophenoxy)methyl]pyrrolidine hydrochloride is a solid substance . Its CAS Number is 914299-54-0 . The MDL number for this compound is MFCD11849601 .Aplicaciones Científicas De Investigación
Pyrrolidines in Medicine and Industry
Pyrrolidines, including compounds like 3-[(3-Chlorophenoxy)methyl]pyrrolidine hydrochloride, play a significant role in both medicine and industry. They are recognized for their biological effects and are utilized in the production of various substances, including dyes and agrochemicals. The chemistry of pyrrolidines is crucial for modern science, with studies focusing on their synthesis through processes like [3+2] cycloaddition (Żmigrodzka et al., 2022).
Synthesis of Pyrrolidines
The synthesis of various pyrrolidine derivatives, including those related to 3-[(3-Chlorophenoxy)methyl]pyrrolidine hydrochloride, is a subject of extensive research. This includes the synthesis of derivatives like 1-methyl-3-phenyl-Delta3-pyrroline and its 4-chlorophenyl analogue, which are studied for their role as irreversible inhibitors of monoamine oxidase B (Williams & Lawson, 1998).
3-Pyridyl Ether Class Ligands
Compounds within the 3-pyridyl ether class, which includes analogs of 3-[(3-Chlorophenoxy)methyl]pyrrolidine hydrochloride, have been shown to possess cognitive-enhancing properties. They have been evaluated for their potential in treating cognitive disorders (Lin et al., 1997).
Rearrangement in Pyrrolidinones
Research on the rearrangement of chlorinated pyrrolidinones, which are structurally related to 3-[(3-Chlorophenoxy)methyl]pyrrolidine hydrochloride, has led to the synthesis of compounds like 5-methoxylated 3-pyrrolin-2-ones. These are useful in preparing agrochemicals and medicinal compounds (Ghelfi et al., 2003).
Platinum-Catalyzed Hydroamination
Intramolecular hydroamination of unactivated olefins with secondary alkylamines has been studied using compounds structurally similar to 3-[(3-Chlorophenoxy)methyl]pyrrolidine hydrochloride. This process leads to the formation of pyrrolidine derivatives with good yield and functional group compatibility (Bender & Widenhoefer, 2005).
Histamine H3 Antagonists
Research on histamine H3 antagonists, including compounds related to 3-[(3-Chlorophenoxy)methyl]pyrrolidine hydrochloride, indicates their potential in treating cognitive disorders. These antagonists are known to increase the release of neurotransmitters like histamine, acetylcholine, and dopamine, which modulate cognitive processes (Brioni et al., 2011).
Safety and Hazards
The safety information available for 3-[(3-Chlorophenoxy)methyl]pyrrolidine hydrochloride indicates that it is classified as Acute Tox. 1 Dermal - Aquatic Acute 1 . The hazard statements associated with this compound are H310 - H400 . The precautionary statements are P262 - P273 - P280 - P302 + P352 + P310 - P361 + P364 - P391 .
Propiedades
IUPAC Name |
3-[(3-chlorophenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-10-2-1-3-11(6-10)14-8-9-4-5-13-7-9;/h1-3,6,9,13H,4-5,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFFXQSXLGDQGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=CC(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




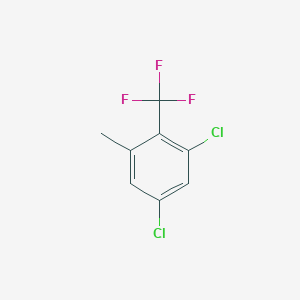

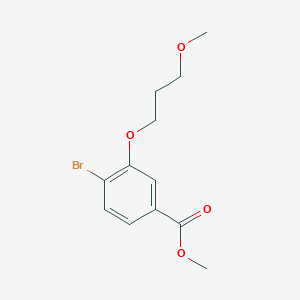
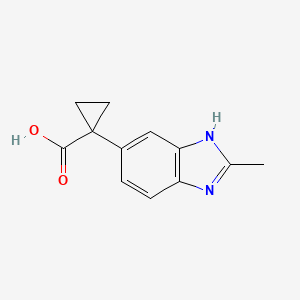
![7-(benzyloxy)-3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1397459.png)

![8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B1397462.png)
![6-Iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1397463.png)
amine](/img/structure/B1397464.png)
![[2-(2-Chloro-phenyl)-5-trifluoromethyl-2h-pyrazol-3-yl]-methanol](/img/structure/B1397465.png)
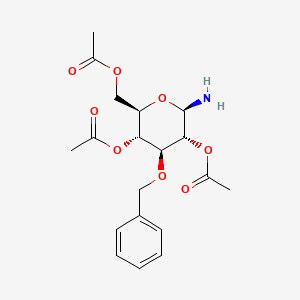
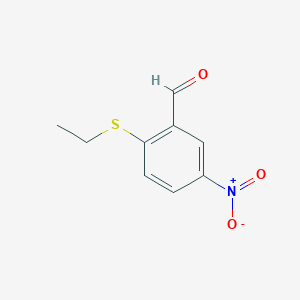
![3-{[(4-Isopropylbenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397472.png)